2-Azabicyclo[2.2.2]octan-3-one
Overview
Description
2-Azabicyclo[2.2.2]octan-3-one is a nitrogen-containing heterocyclic compound with the molecular formula C7H11NO. This compound is characterized by a bicyclic structure that includes a nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Azabicyclo[2.2.2]octan-3-one involves the Beckmann rearrangement of norcamphor-derived oximes. In this process, norcamphor oximes are treated with benzenesulfonyl chloride or sulfuric acid and ammonium hydroxide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
2-Azabicyclo[2.2.2]octan-3-one has significant potential in scientific research, particularly in the following areas:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: This compound is explored for its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within its structure allows it to participate in various chemical reactions, influencing biological processes and potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.
8-Azabicyclo[3.2.1]octane: Known for its presence in tropane alkaloids with various biological activities
Uniqueness
2-Azabicyclo[2.2.2]octan-3-one is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-5-1-3-6(8-7)4-2-5/h5-6H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVSOFLNEUYJRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186718 | |
Record name | Cyclohexanecarboxylic acid, 4-amino-, lactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3306-69-2 | |
Record name | Cyclohexanecarboxylic acid, 4-amino-, lactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003306692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Azabicyclo[2.2.2]octan-3-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanecarboxylic acid, 4-amino-, lactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-azabicyclo[2.2.2]octan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-Azabicyclo[2.2.2]octan-3-one derivatives undergo ring fragmentation reactions?
A1: Yes, research indicates that N-chloro-2-azabicyclo[2.2.2]octan-3-one can undergo fragmentation under specific conditions. When subjected to peroxide-initiated or photochemical conditions, it yields 4-chlorocyclohexylamine derivatives. [] This suggests a possible pathway for the synthesis of substituted cyclohexylamine derivatives using this compound as a starting material.
Q2: How does the presence of a nitroso group affect the structure of this compound?
A2: Studies utilizing X-ray crystallography have revealed the structural impact of introducing a nitroso group to this compound. This research focused on determining the structure of various nitrosamides, including 2-nitroso-2-azabicyclo[2.2.2]octan-3-one. [] This type of structural information is crucial for understanding the potential reactivity and biological activity of this class of compounds.
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